molecular formula C15H9Cl3N2 B7853033 (2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile

(2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile

Cat. No.: B7853033
M. Wt: 323.6 g/mol
InChI Key: HJVKBIDSPCZJEH-LUAWRHEFSA-N
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Description

(2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile is an organic compound characterized by the presence of chlorinated phenyl groups and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 3,5-dichloroaniline in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired enamine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps, such as recrystallization or chromatography, are crucial for obtaining high-quality product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its chlorinated phenyl groups make it a useful tool for investigating the effects of halogenation on biological activity.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic targets.

Industry

In industrial applications, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl groups may enhance binding affinity through halogen bonding, while the nitrile group can participate in hydrogen bonding or dipole interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-bromophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile
  • (2E)-2-(4-fluorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile
  • (2E)-2-(4-methylphenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile

Uniqueness

Compared to similar compounds, (2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these chlorine atoms can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(3,5-dichloroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2/c16-12-3-1-10(2-4-12)11(8-19)9-20-15-6-13(17)5-14(18)7-15/h1-7,9,20H/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVKBIDSPCZJEH-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CNC2=CC(=CC(=C2)Cl)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\NC2=CC(=CC(=C2)Cl)Cl)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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